Z-Asp(OMe)-OH

Descripción general

Descripción

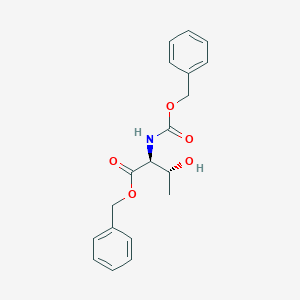

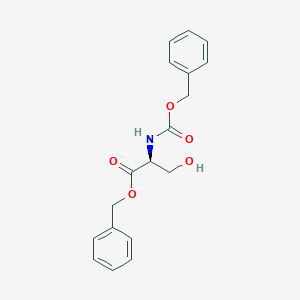

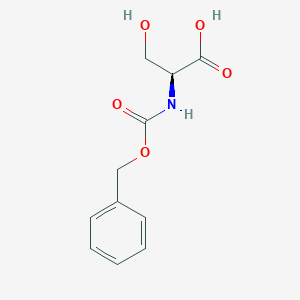

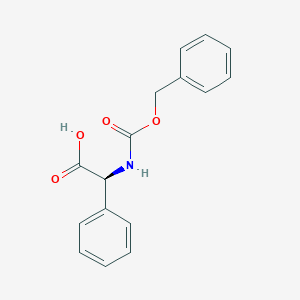

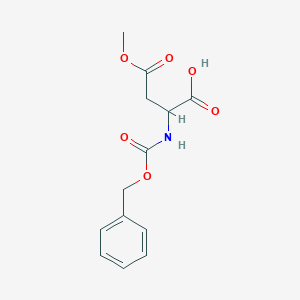

Z-Asp(OMe)-OH, also known as N-Cbz-L-aspartic acid α-methyl ester, is a derivative of aspartic acid. This compound is often used in peptide synthesis and serves as a building block for more complex molecules. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a methyl ester functional group.

Aplicaciones Científicas De Investigación

Z-Asp(OMe)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

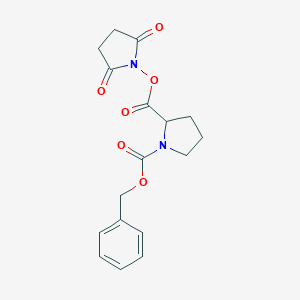

Peptide Synthesis: Used as a building block for synthesizing peptides and proteins.

Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.

Biochemical Studies: Utilized in the study of enzyme-substrate interactions and protein folding.

Mecanismo De Acción

Target of Action

Z-Asp(OMe)-OH, an aspartic acid derivative, primarily targets bacterial extracellular metalloproteases (BEMPs) . These are a large group of metal-containing proteases secreted by heterotrophic bacteria . BEMPs are endoproteases that harbor one catalytic Zn 2+ in the active centers .

Mode of Action

It is known that metalloproteases, like bemps, function by activating a water molecule, which serves as a nucleophile in catalysis . This activation is facilitated by the presence of a metal ion, usually Zn 2+, in their active centers .

Biochemical Pathways

this compound, being an aspartic acid derivative, may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage . .

Pharmacokinetics

It is soluble in dmso at 20 mm , suggesting that it may have good bioavailability in environments where DMSO is present.

Result of Action

Given its potential role in influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage , it may have significant effects on cellular metabolism and physiology.

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its solubility in DMSO suggests that its action may be influenced by the presence of DMSO in the environment . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Z-Asp(OMe)-OH typically involves the protection of the amino group of aspartic acid with a benzyloxycarbonyl group, followed by esterification of the carboxyl group. One common method involves the reaction of L-aspartic acid with benzyl chloroformate in the presence of a base to form the N-Cbz-L-aspartic acid. This intermediate is then treated with methanol and a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Z-Asp(OMe)-OH undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Amidation: The carboxyl group can react with amines to form amides.

Deprotection: The benzyloxycarbonyl group can be removed under acidic or hydrogenolytic conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

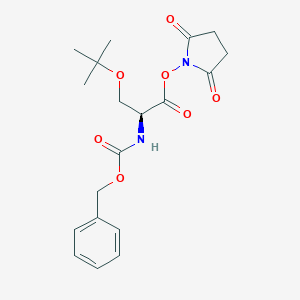

Amidation: Requires coupling reagents such as carbodiimides (e.g., DCC) and catalysts like DMAP.

Deprotection: Achieved using trifluoroacetic acid or palladium on carbon with hydrogen gas.

Major Products

Hydrolysis: Produces L-aspartic acid and methanol.

Amidation: Forms N-Cbz-L-aspartyl amides.

Deprotection: Yields L-aspartic acid derivatives without the Cbz group.

Comparación Con Compuestos Similares

Similar Compounds

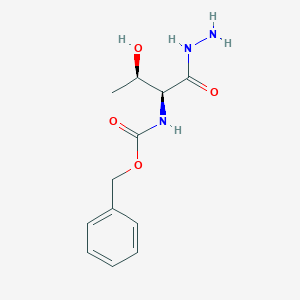

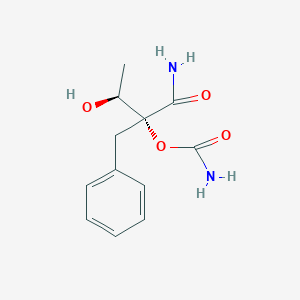

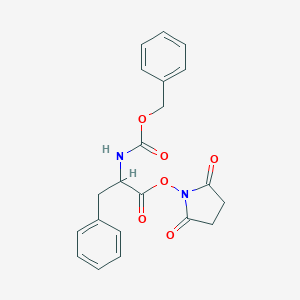

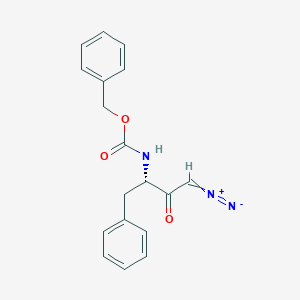

Z-Val-Ala-Asp(OMe)-FMK: Another peptide derivative with similar protective groups and ester functionalities.

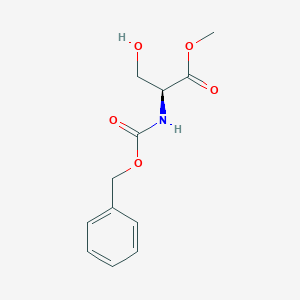

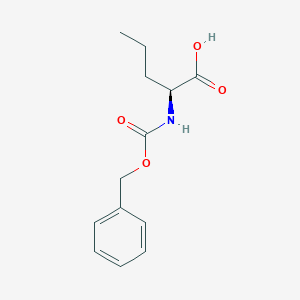

Z-Glu(OMe)-OH: A glutamic acid derivative with a benzyloxycarbonyl group and a methyl ester.

Uniqueness

Z-Asp(OMe)-OH is unique due to its specific combination of functional groups, which make it particularly useful in peptide synthesis. Its stability and reactivity under various conditions allow for versatile applications in chemical and biochemical research.

Propiedades

IUPAC Name |

4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-19-11(15)7-10(12(16)17)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMBNDDHIBIDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3160-47-2 | |

| Record name | 3160-47-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.